molecular formula C28H30N2O5 B12198602 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

Cat. No.: B12198602
M. Wt: 474.5 g/mol
InChI Key: FOASLRBBVCERHH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid architecture combining a 5-methoxyindole moiety and a substituted coumarin system linked via an ethyl-propanamide chain. Key structural elements include:

  • 5-Methoxyindole core: The indole group, substituted with a methoxy group at position 5, is connected to an ethyl chain. Indole derivatives are widely studied for their biological activity, particularly in neurotransmitter systems (e.g., serotonin analogs) .
  • Coumarin derivative: The coumarin unit (2-oxo-2H-chromen) is substituted with a methyl group at position 4, a prenyloxy group (2-methylprop-2-en-1-yl)oxy at position 7, and a propanamide chain at position 4. Coumarins are known for anticoagulant, anti-inflammatory, and antioxidant properties, with substituents modulating bioavailability and target specificity .

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide

InChI

InChI=1S/C28H30N2O5/c1-17(2)16-34-25-14-26-22(18(3)11-28(32)35-26)12-19(25)5-8-27(31)29-10-9-20-15-30-24-7-6-21(33-4)13-23(20)24/h6-7,11-15,30H,1,5,8-10,16H2,2-4H3,(H,29,31)

InChI Key

FOASLRBBVCERHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and chromone intermediates, followed by their coupling through amide bond formation.

    Indole Intermediate Synthesis: The indole intermediate can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Chromone Intermediate Synthesis: The chromone intermediate is prepared through the cyclization of 2-hydroxyacetophenone derivatives.

    Coupling Reaction: The final step involves the coupling of the indole and chromone intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reaction and the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromone moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide exhibit significant anticancer activity. Studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:
A study conducted on a related indole compound demonstrated its efficacy in reducing the viability of breast cancer cells by triggering apoptotic pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential mechanism for its anticancer effects.

2. Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties, akin to other indole derivatives that have been studied for their ability to inhibit inflammatory mediators.

Case Study:
In vitro studies have reported that similar compounds can significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential use in treating inflammatory diseases.

3. Neuroprotective Effects
The neuroprotective potential of indole derivatives has been explored, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation.

Case Study:
Experimental models of neurodegeneration showed that treatment with related indole compounds led to decreased neuronal cell death and improved cognitive function, highlighting their therapeutic potential in neuroprotection.

Summary of Applications

Based on existing research, the applications of this compound can be summarized as follows:

ApplicationPotential MechanismSupporting Studies
AnticancerInduces apoptosis, modulates cell signalingStudies on indole derivatives
Anti-inflammatoryInhibits cytokine productionIn vitro studies on macrophage activity
NeuroprotectionReduces oxidative stress and inflammationExperimental models of neurodegeneration

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) CAS/ID Notable Differences Potential Biological Implications References
Target Compound 5-Methoxyindole, 4-methyl-7-prenyloxy-2-oxocoumarin, propanamide linker 505.52* N/A Reference standard Hybrid structure may synergize indole (neuroactivity) and coumarin (anti-inflammatory/anticoagulant) effects.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole, 6-methoxynaphthalene, propanamide linker 374.45 1017153-76-2 Naphthalene instead of coumarin; lacks prenyloxy group. May retain NSAID-like activity (naproxen hybrid) but differ in target specificity due to naphthalene vs. coumarin .
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide 5-Fluoroindole, 7-methoxy-4-methylcoumarin 422.45 1010909-52-0 Fluoro vs. methoxy on indole; coumarin lacks prenyloxy. Fluorine may enhance metabolic stability; reduced lipophilicity vs. target compound .
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide 6-Methoxyindole, phenylpropanamide 322.40 775290-93-2 Methoxy at indole position 6; phenyl instead of coumarin. Altered receptor affinity due to indole substitution pattern; simpler structure may limit multitarget effects .
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide 5-Methoxyindole, dimethylpropanamide 274.36 F1V No coumarin; branched propanamide. Reduced complexity may favor pharmacokinetics but limit multifunctionality .

*Calculated molecular weight based on formula.

Functional and Pharmacological Insights

Indole Substitution: The 5-methoxy group in the target compound and F1V contrasts with the 5-fluoro () and 6-methoxy () substitutions in analogs. Methoxy groups enhance serotonin receptor affinity, while fluorine improves metabolic stability .

Coumarin vs. Other Aromatic Systems: The target compound’s prenyloxy-substituted coumarin likely increases lipophilicity vs. ’s methoxy-coumarin or ’s naphthalene. This could enhance tissue penetration and duration of action .

Linker Flexibility :

  • The propanamide linker in all compounds allows conformational flexibility, critical for receptor binding. Branched chains (e.g., F1V ) may restrict this flexibility, altering target engagement.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure combining an indole moiety with a chromenone derivative. Its molecular formula is C23H28N2O4C_{23}H_{28}N_{2}O_{4}, and it has a molecular weight of approximately 404.48 g/mol. The presence of both hydrophilic and lipophilic components suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing indole and chromenone structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84

These compounds demonstrated growth inhibition through mechanisms such as apoptosis induction and microtubule destabilization, suggesting that they may serve as effective chemotherapeutic agents .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Indole derivatives have been documented to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

The proposed mechanisms by which N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-y}propanamide exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to enhance caspase activity, leading to increased apoptosis in cancer cells.
    Caspase Activity=Caspase Enzyme Activity with CompoundControl Activity\text{Caspase Activity}=\frac{\text{Caspase Enzyme Activity with Compound}}{\text{Control Activity}}
    This indicates that the compound can effectively trigger programmed cell death in malignant cells .
  • Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule assembly, which is essential for mitosis and cellular integrity.
  • Signal Pathway Modulation : The compound may influence various signaling pathways involved in cell proliferation and survival, including p53 and NF-kB pathways .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Breast Cancer Study : A study involving the administration of indole-based compounds showed significant tumor reduction in MDA-MB-231 xenografts in vivo, supporting their potential use as therapeutic agents .
  • Inflammatory Disease Model : In an animal model of arthritis, treatment with indole derivatives resulted in reduced joint swelling and inflammation markers, indicating their therapeutic potential for inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer: The synthesis of indole-coumarin hybrids like this compound typically involves multi-step reactions. Key steps include:

  • Coumarin core functionalization : Introduce the 2-methylprop-2-en-1-yl (prenyl) ether group at the 7-position via nucleophilic substitution under reflux with a base like K₂CO₃ in acetone .
  • Indole-ethylamine coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the indole-ethylamine moiety to the coumarin-propanamide intermediate. Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and reaction temperature (60–80°C) to enhance yield. Purify via column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

Methodological Answer:

  • Structural elucidation : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the indole and coumarin moieties. Compare chemical shifts with literature values for similar derivatives .
  • Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).
  • Purity assessment : Utilize reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Aim for ≥95% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Storage : Store in airtight containers at –20°C, away from light and moisture, to prevent degradation .
  • Waste disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools optimize reaction conditions for this compound?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA software to model transition states and predict optimal reaction pathways (e.g., prenylation efficiency at the coumarin 7-position) .
  • AI-assisted experimental design : Implement platforms like COMSOL Multiphysics to simulate solvent effects and temperature gradients, reducing trial-and-error iterations .
  • Machine learning (ML) : Train models on existing indole-coumarin reaction datasets to predict yields under varying conditions (e.g., catalyst loading, solvent ratios) .

Q. How should researchers address contradictory data in biological activity assays involving this compound?

Methodological Answer:

  • Factorial experimental design : Use a 2k^k factorial approach to isolate variables (e.g., concentration, incubation time) contributing to assay variability .
  • Multi-technique validation : Cross-verify bioactivity results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Statistical analysis : Apply ANOVA or Tukey’s HSD test to identify significant outliers. Replicate experiments in triplicate to confirm reproducibility .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Process intensification : Use continuous-flow reactors to enhance heat/mass transfer during critical steps (e.g., prenylation), minimizing side reactions .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
  • Membrane separation : Employ nanofiltration membranes to purify intermediates, reducing reliance on column chromatography at scale .

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